molecular formula C13H21NO B7907499 1-[4-(Diethylamino)phenyl]-2-propanol

1-[4-(Diethylamino)phenyl]-2-propanol

Cat. No.: B7907499
M. Wt: 207.31 g/mol
InChI Key: FEAUNXMGZIZPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Diethylamino)phenyl]-2-propanol is a chemical compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses. This compound belongs to the propanolamine derivative family, a class of molecules frequently investigated for their biological activity. Propanolamine derivatives are commonly explored in medicinal chemistry as potential building blocks for active pharmaceutical ingredients (APIs) . Specifically, compounds with a propanolamine skeleton bearing aromatic substituents, such as a diethylaminophenyl group, are of significant interest in pharmacological research for the development of beta-adrenergic receptor ligands and other neuroactive agents . The structural motif of a propanolamine linked to an aromatic system is a key feature in many compounds that interact with neurotransmitter receptors. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a scaffold for developing novel molecules in drug discovery projects. Its mechanism of action in research settings is highly dependent on the specific structural framework and target of interest but often involves receptor binding and modulation. Handle this reagent with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(diethylamino)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)13-8-6-12(7-9-13)10-11(3)15/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUNXMGZIZPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 4 Diethylamino Phenyl 2 Propanol

Classical and Modern Synthetic Approaches to Substituted Phenyl Propanols

The synthesis of substituted phenyl propanols, such as 1-[4-(diethylamino)phenyl]-2-propanol, can be achieved through various established and contemporary organic chemistry methodologies. These approaches often involve the formation of a key carbon-carbon bond or the reduction of a carbonyl group to generate the desired alcohol functionality. The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and the need for stereochemical control.

Grignard Reagent Applications in Propanol (B110389) Synthesis

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. study.comchegg.com In the context of synthesizing phenyl propanols, a Grignard reagent can be reacted with an appropriate electrophile, such as an epoxide or an aldehyde. study.comerowid.org For the synthesis of this compound, a potential route involves the preparation of a Grignard reagent from 4-bromo-N,N-diethylaniline. This organometallic intermediate can then undergo a nucleophilic attack on propylene (B89431) oxide (methyloxirane). erowid.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). study.comerowid.org The subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the final alcohol product. erowid.org

A general representation of this Grignard reaction is as follows:

Formation of the Grignard Reagent: 4-bromo-N,N-diethylaniline reacts with magnesium metal in dry ether to form 4-(diethylamino)phenylmagnesium bromide.

Reaction with Propylene Oxide: The Grignard reagent attacks the less sterically hindered carbon of the propylene oxide ring, leading to the formation of a magnesium alkoxide intermediate.

Acidic Workup: The intermediate is treated with a dilute acid (e.g., HCl or H2SO4) to produce this compound.

Reactant 1Reactant 2SolventProduct
4-(diethylamino)phenylmagnesium bromidePropylene oxideDiethyl etherThis compound

Carbonyl Reduction Strategies for Alcohol Formation

Another widely employed strategy for the synthesis of alcohols is the reduction of carbonyl compounds. wikipedia.org For the preparation of this compound, the corresponding ketone, 1-[4-(diethylamino)phenyl]-2-propanone, would serve as the precursor. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being the most common. sciforum.net

Reducing AgentTypical SolventSubstrateProduct
Sodium Borohydride (NaBH4)Methanol (B129727), Ethanol1-[4-(diethylamino)phenyl]-2-propanoneThis compound
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THF1-[4-(diethylamino)phenyl]-2-propanoneThis compound

Catalytic hydrogenation, employing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is another method for carbonyl reduction, although it may require more forcing conditions like higher temperatures and pressures. masterorganicchemistry.com

Alkylation Reactions in the Introduction of Diethylamino Phenyl Moieties

The introduction of the diethylamino phenyl group can be achieved through various alkylation strategies. One common approach involves the N-alkylation of an aromatic amine. For instance, starting with 4-aminophenyl-2-propanol, the diethylamino group can be introduced by reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acid generated during the reaction.

Alternatively, a nucleophilic aromatic substitution reaction could be employed. In this scenario, a substrate with a good leaving group at the para position of the phenyl ring, such as 1-(4-fluorophenyl)-2-propanol, could be reacted with diethylamine (B46881). This type of reaction is often facilitated by the presence of an electron-withdrawing group on the aromatic ring and may require elevated temperatures.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. mdpi.comnih.gov For this compound, which contains a chiral center at the carbon bearing the hydroxyl group, stereoselective synthesis aims to produce either the (R)- or (S)-enantiomer in high enantiomeric excess.

Biocatalytic Strategies for Enantiopure Alcohol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity often exhibited by enzymes. researchgate.netnih.gov These reactions are typically performed under mild conditions and are environmentally benign. mdpi.com For the production of chiral alcohols, biocatalytic methods often involve either the kinetic resolution of a racemic alcohol or the asymmetric reduction of a prochiral ketone. mdpi.com

Kinetic resolution, often catalyzed by lipases, involves the selective reaction of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. mdpi.com However, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. Dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with in-situ racemization of the starting material, potentially leading to a quantitative yield of a single enantiomer. mdpi.com

Enzyme-Mediated Reductions of Prochiral Ketones

A more direct and often preferred method for producing enantiopure alcohols is the asymmetric reduction of a prochiral ketone. researchgate.netmdpi.com This transformation is commonly achieved using oxidoreductases, particularly alcohol dehydrogenases (ADHs), which utilize a cofactor such as nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH) as a hydride source. mtak.hu

The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one specific enantiomer. Many ADHs follow Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the relative sizes of the substituents on the ketone. mdpi.com However, anti-Prelog enzymes are also known and can be used to synthesize the opposite enantiomer. mdpi.com

For the synthesis of a specific enantiomer of this compound, the corresponding prochiral ketone, 1-[4-(diethylamino)phenyl]-2-propanone, would be subjected to reduction by a selected microorganism or an isolated enzyme. nih.gov A variety of microorganisms, including baker's yeast (Saccharomyces cerevisiae), have been shown to catalyze the reduction of prochiral ketones. mtak.hunih.gov Additionally, isolated ADHs, such as horse liver alcohol dehydrogenase (HLADH) or enzymes from Lactobacillus species, can be employed for this purpose. mtak.huresearchgate.net The choice of biocatalyst will dictate the enantioselectivity and yield of the desired chiral alcohol. researchgate.netuni-pannon.hu

Biocatalyst TypeExampleSubstratePotential Product
Whole-CellSaccharomyces cerevisiaeProchiral KetoneChiral Alcohol
Isolated EnzymeHorse Liver Alcohol Dehydrogenase (HLADH)Prochiral KetoneChiral Alcohol
Isolated EnzymeLactobacillus brevis ADH (LBADH)Prochiral KetoneChiral Alcohol

The efficiency of these biocatalytic reductions often depends on a system for regenerating the consumed cofactor (e.g., NADH from NAD+), which can be achieved by adding a co-substrate that is oxidized by the same enzyme. mtak.hu

Asymmetric Catalysis in the Preparation of Chiral this compound

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is broadly divided into transition metal catalysis and organocatalysis.

The asymmetric reduction of the precursor ketone, 1-[4-(diethylamino)phenyl]propan-2-one, is a direct and efficient route to the chiral alcohol. This is commonly achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation using a transition metal complexed with a chiral ligand. nih.gov The design of the chiral ligand is paramount, as it creates the chiral environment around the metal center that dictates the stereochemical outcome of the reaction.

Prominent classes of chiral ligands include C2-symmetric diphosphines like BINAP and its derivatives, as well as nonsymmetrical P,N-ligands such as PHOX (phosphine-oxazolines). nih.gov Planar-chiral ligands based on scaffolds like [2.2]paracyclophane have also proven highly effective. These ligands coordinate to metals such as ruthenium (Ru), rhodium (Rh), or iridium (Ir) to form active catalysts. For instance, nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones using planar-chiral oxazole-pyrimidine ligands has afforded chiral allylic alcohols with up to 99% yield and 99% ee. Such a system could be adapted for the reduction of the saturated ketone precursor to this compound.

Table 3: Chiral Ligands in Asymmetric Reduction of Ketones
Catalyst SystemReaction TypeSubstrate TypeLigand TypeResultReference
Ni-PYMCOX1,2-Reductionα,β-Unsaturated KetonesPlanar-chiral N,N-ligandUp to 99% yield, 99% ee
Pd-PHOXAllylic SubstitutionAllylic AcetatesP,N-ligandHigh regioselectivity and enantioselectivity nih.gov
Rh-DIOPHydrogenationDehydro-amino acidC2-symmetric DiphosphineHigh enantioselectivity nih.gov

Organocatalysis involves the use of small, metal-free organic molecules to catalyze asymmetric transformations. beilstein-journals.org While direct application to the synthesis of this compound is not widely reported, the principles of organocatalysis could be applied to its synthesis. For instance, an enantioselective addition of a methyl group to the corresponding aldehyde, 4-(diethylamino)benzaldehyde, could be envisioned.

Chiral phosphoric acids (CPAs) have emerged as powerful bifunctional catalysts capable of activating both nucleophiles and electrophiles. nih.gov They have been successfully used in a vast array of reactions, including cycloadditions and cascade reactions that form chiral products with high enantioselectivity. beilstein-journals.orgrsc.org Another strategy could involve the use of chiral secondary amines, which can activate α,β-unsaturated aldehydes towards enantioselective additions via the formation of chiral iminium ions. While the immediate precursor to this compound is not an α,β-unsaturated carbonyl, these strategies highlight the versatility of organocatalysis in constructing stereocenters.

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming events that occur in a single pot under the same reaction conditions. These processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. Designing a cascade reaction for the stereodivergent synthesis of this compound would be a sophisticated strategy, allowing access to different stereoisomers by subtly changing the catalyst or reaction parameters.

For example, a domino Claisen–Schmidt/Henry reaction has been developed using push-pull enamine catalysis to generate highly substituted chiral decalines with excellent enantioselectivity. dntb.gov.ua Similarly, squaramide-catalyzed domino reactions have been used to construct complex spirooxazolidines. uva.es While these examples build more complex scaffolds, the underlying principle of using a single catalyst to orchestrate multiple stereoselective transformations could be conceptually applied to a streamlined synthesis of the target molecule or its derivatives.

Chiral Auxiliary and Chiral Pool Strategies for Enantiomeric Enrichment

These strategies rely on the use of pre-existing chirality to induce stereoselectivity in the synthesis.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. wikipedia.org It directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered. sigmaaldrich.com To synthesize a specific enantiomer of this compound, one could start with the precursor acid, 4-(diethylamino)phenylacetic acid. This acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived auxiliary. blogspot.comresearchgate.net The resulting imide could then undergo a diastereoselective methylation at the α-position. Subsequent reductive cleavage of the auxiliary would furnish the desired enantiomerically enriched alcohol.

Table 4: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey FeatureReference
Evans OxazolidinonesAldol reactions, AlkylationsForms a chiral imide, controls enolate geometry and facial selectivity blogspot.comresearchgate.net
CamphorsultamDiels-Alder reactions, AlkylationsRigid bicyclic structure provides excellent steric shielding researchgate.net
(SAMP)/(RAMP)Alkylation of ketones/aldehydesForms a chiral hydrazone, directs alkylation from one face
8-PhenylmentholDiels-Alder reactionsSteric bulk and potential for π-stacking interactions direct cycloaddition wikipedia.org

The chiral pool strategy involves using readily available, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, or carbohydrates as starting materials. nih.gov While a direct and obvious chiral pool precursor for this compound is not apparent, this strategy remains a powerful tool in asymmetric synthesis for other targets. For instance, enantiopure amino acids can be used to synthesize chiral 1,4-diazepanes, demonstrating how a natural building block can serve as the foundation for a more complex chiral molecule.

Development of Novel Synthetic Pathways for this compound Derivatives

The synthesis of this compound and its derivatives is an area of active research, driven by the need for more efficient, sustainable, and diverse manufacturing routes. Traditional synthetic methods are being challenged by innovative strategies that offer higher yields, milder reaction conditions, and access to a broader range of structurally novel analogues. These modern approaches are pivotal in accelerating drug discovery and development by enabling the rapid generation of compound libraries for biological screening.

Exploration of Photoredox and Electrosynthetic Methodologies

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful green chemistry tools for forging new chemical bonds under exceptionally mild conditions. These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates, enabling transformations that are often difficult to achieve with conventional thermal methods.

Photoredox Catalysis: This technique utilizes photocatalysts, often iridium or ruthenium complexes, that become potent oxidants or reductants upon excitation with visible light. For the synthesis of derivatives of this compound, which is a β-amino alcohol, photoredox catalysis offers several plausible strategies. Research has demonstrated the synthesis of β-amino alcohols through various photoredox-mediated pathways, including the aminohydroxylation of olefins and C-C bond formation by reacting imines with radical precursors. acs.orgnih.gov For instance, a potential pathway could involve the reaction of an imine derived from 4-(diethylamino)benzaldehyde with a hydroxymethyl radical precursor, facilitated by a photocatalyst, to construct the core amino alcohol framework. nih.gov This approach avoids the use of harsh reagents and typically proceeds at room temperature, enhancing the functional group tolerance and safety of the synthesis. rsc.org

Electrosynthesis: By using electricity as a traceless reagent, electrosynthesis minimizes the use of chemical oxidants or reductants, leading to cleaner reaction profiles and higher atom economy. nih.gov Anodic oxidation can be employed to generate N-centered radicals from amines or amides, which can then undergo intramolecular cyclizations or intermolecular coupling reactions. For derivatization, the N,N-diethylamino moiety of the target compound could be functionalized via electrochemical C-H activation, allowing for the introduction of new substituents. jove.com Similarly, anodic oxidation of the aromatic ring could facilitate the introduction of sulfonyl or other groups, providing a library of novel derivatives without the need for transition-metal catalysts or external oxidants. jove.com

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages over traditional batch processing, particularly for large-scale production. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat transfer and precise temperature control, which is critical for managing highly exothermic reactions like Grignard additions or hydrogenations that might be used in the synthesis of this compound.

This enhanced control significantly improves safety by minimizing the accumulation of hazardous intermediates and allowing reactions to be run under conditions (high temperature or pressure) that would be unsafe in a large batch reactor. Furthermore, continuous processing enables the seamless integration of multiple reaction, work-up, and purification steps into a single, automated sequence. uc.pt This "end-to-end" synthesis reduces manual handling, shortens production times, and improves process robustness and reproducibility. For a multi-step synthesis of a this compound derivative, a flow setup could involve a Grignard reaction followed by an in-line quench, liquid-liquid extraction, and subsequent purification, leading to a highly efficient and scalable manufacturing process.

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are highly convergent chemical processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This inherent efficiency makes MCRs ideal tools for diversity-oriented synthesis (DOS), as they can rapidly generate complex and diverse molecular architectures from simple building blocks. mdpi.com

For the synthesis of derivatives related to this compound, MCRs offer a powerful strategy to explore the surrounding chemical space. For example, a Passerini or Ugi reaction could be envisioned. An Ugi-type MCR could theoretically combine 4-(diethylamino)benzaldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble complex amido-amine structures. While not directly yielding the target propanol structure, subsequent modifications could lead to novel derivatives. The power of MCRs lies in their ability to quickly build libraries of compounds by simply varying each of the input components, making it a highly efficient strategy in the early stages of drug discovery. mdpi.com

Process Intensification and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic route design is essential for developing sustainable and environmentally responsible manufacturing processes. Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, is a key enabler of green chemistry. For the synthesis of this compound, this involves a holistic approach that considers solvent choice, reaction efficiency, and waste generation.

Solvent Selection and Alternative Reaction Media (e.g., Deep Eutectic Solvents)

Solvents constitute the largest portion of waste in many chemical processes, making their selection a critical aspect of green synthesis. Traditional solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF, NMP) are being replaced by more benign alternatives. Solvent selection guides developed by pharmaceutical companies and academic consortia rank common solvents based on their environmental, health, and safety (EHS) profiles, favoring alcohols, esters, and water while discouraging the use of toxic and environmentally persistent options.

Deep Eutectic Solvents (DESs): A promising class of alternative reaction media, DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point far lower than the individual components. nih.gov Often composed of naturally derived, inexpensive, and biodegradable substances like choline chloride and urea or glycerol, DESs are non-volatile and non-flammable. mdma.chmdpi.com Research has shown that DESs can serve as effective media for various organic reactions, including the reduction of ketones to alcohols. encyclopedia.pubresearchgate.net For the synthesis of this compound, a potential route involves the reduction of 1-[4-(diethylamino)phenyl]-2-propanone. Performing this reduction in a DES could eliminate the need for volatile organic solvents, simplify product isolation, and potentially allow for the recycling of the solvent/catalyst system.

Interactive Data Table: Comparison of Selected Reaction Solvents
Solvent Boiling Point (°C) Density (g/mL) EHS Concerns Green Chemistry Classification
Dichloromethane 40 1.33 Carcinogen, high volatility Undesirable
N,N-Dimethylformamide (DMF) 153 0.94 Reproductive toxicity Undesirable
Toluene (B28343) 111 0.87 Neurotoxicity, flammable Usable with restrictions
Acetonitrile 82 0.79 Flammable, toxic Usable with restrictions
Tetrahydrofuran (THF) 66 0.89 Peroxide formation, flammable Usable with restrictions
2-Methyl-THF 80 0.85 Peroxide formation, flammable Recommended Alternative (to THF)
Ethanol 78 0.79 Flammable Recommended
Isopropyl Acetate 89 0.87 Flammable Recommended
Water 100 1.00 None (process specific) Most Recommended

Atom Economy and Waste Minimization in Synthetic Transformations

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" as they generate minimal waste. In contrast, reactions like substitutions or eliminations, which produce stoichiometric byproducts, have lower atom economy. rsc.org

For example, a hypothetical synthesis of an alkene precursor to the target molecule via a Wittig reaction would generate a stoichiometric amount of triphenylphosphine oxide waste, resulting in poor atom economy. rsc.orgyoutube.com A more atom-economical approach would be a direct addition reaction, such as a Grignard reaction between a 4-(diethylamino)phenylmagnesium bromide and propanal, where all atoms from the reactants (after workup) are incorporated into the product.

Interactive Data Table: Atom Economy of Common Reaction Types
Reaction Type General Transformation Byproducts Generated Typical Atom Economy
Addition A + B → C None 100%
Rearrangement A → B None 100%
Substitution A-B + C → A-C + B Stoichiometric (B) Moderate to Low
Elimination A-B → C + D Stoichiometric (D) Moderate to Low
Wittig Reaction R₂C=O + Ph₃P=CR'₂ → R₂C=CR'₂ + Ph₃P=O Stoichiometric (Ph₃P=O) Very Low

Mechanistic Investigations of Chemical Transformations Involving 1 4 Diethylamino Phenyl 2 Propanol

Reaction Pathways and Kinetic Studies of 1-[4-(Diethylamino)phenyl]-2-propanol Reactivity

The reactivity of this compound is dictated by the specific conditions of a given chemical transformation, which can favor reactions at the alcohol, amine, or aromatic ring.

The dehydration of secondary alcohols, such as this compound, to form alkenes is a common acid-catalyzed elimination reaction. libretexts.orgkhanacademy.org This process typically proceeds through an E1 (unimolecular elimination) mechanism, particularly under acidic conditions and at elevated temperatures. libretexts.orgyoutube.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: In the presence of a strong acid, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+), forming a protonated alcohol (an alkyloxonium ion). libretexts.orgbyjus.com This is a fast and reversible step. The pKa of a protonated tertiary alcohol can be as low as -3.8, making the alkyloxonium ion a very good leaving group. libretexts.org

Formation of a carbocation: The C-O bond in the alkyloxonium ion breaks, and the leaving group (a water molecule) departs. byjus.com This is the rate-determining step of the E1 mechanism and results in the formation of a secondary carbocation at the second carbon of the propyl chain. libretexts.orgbyjus.com The stability of this carbocation is a crucial factor in the reaction rate.

Deprotonation to form the alkene: A weak base, which could be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.org The electrons from the C-H bond then form a new pi bond, resulting in the formation of an alkene. For this compound, this can lead to the formation of two possible alkene isomers.

The relative reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary, which corresponds to the stability of the carbocation intermediate. byjus.com Secondary alcohols typically require temperatures in the range of 100–140 °C for dehydration to occur. libretexts.org It is important to note that under hydrothermal conditions, water itself can act as both the solvent and the catalyst, eliminating the need for strong acids. acs.org

Table 1: General Conditions for Alcohol Dehydration

Alcohol TypeTypical Temperature Range (°C)Predominant Mechanism
Primary170 - 180E2
Secondary100 - 140E1
Tertiary25 - 80E1

This table summarizes typical conditions for acid-catalyzed dehydration of alcohols. Actual conditions may vary depending on the specific substrate and catalyst used. libretexts.org

The secondary alcohol group in this compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of the secondary alcohol functionality would yield the corresponding ketone, 1-[4-(diethylamino)phenyl]-2-propanone. The direct oxidation of unprotected amino alcohols can be challenging due to the potential for side reactions involving the amino group. nih.gov However, chemoselective methods have been developed. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the aerobic oxidation of various unprotected amino alcohols to their corresponding carbonyl compounds at ambient temperature. nih.gov Another approach involves protecting the amino group prior to oxidation to prevent its reaction. louisville.edu The choice of oxidizing agent is critical to ensure that the reaction is selective for the alcohol and does not affect the tertiary amine or the aromatic ring.

Reduction: While the alcohol functionality is already in a reduced state, the term "reduction" in this context might refer to the reduction of a derivative, such as the corresponding ketone, back to the alcohol. More relevant to the parent compound is the potential for reduction of the aromatic ring under harsh conditions, though this is generally not a facile process. The diethylaniline borane (B79455) complex, a derivative of the closely related N,N-diethylaniline, is known to act as a reducing agent in organic synthesis. guidechem.com

Tertiary Amine: The tertiary amine group is basic and can be protonated by acids to form an ammonium (B1175870) salt. guidechem.comchemicalbook.comnoaa.gov This reaction is typically exothermic. chemicalbook.comnoaa.gov The nitrogen atom's lone pair of electrons makes it a nucleophile. The reactivity of the amine can be influenced by the electronic nature of the aromatic ring.

Aromatic Ring: The diethylamino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance. However, the bulky ethyl groups can provide steric hindrance at the ortho positions, potentially favoring substitution at the para position if it were unsubstituted. taylorandfrancis.com In the case of this compound, the para position is already substituted, so electrophilic attack would be directed to the ortho positions (relative to the diethylamino group). Studies on N,N-dimethylaniline, a similar compound, have shown that metallation reactions can be directed to the ortho or even meta positions depending on the reagents used. nih.govacs.org For example, direct zincation with a mixed-metal zincate reagent has been shown to result in meta-metallation. nih.gov The bromination of N,N-diethylaniline has been observed to be affected by steric hindrance from the ethyl groups, preventing bromination at the ortho positions under certain conditions. taylorandfrancis.com

Catalytic Mechanisms Associated with this compound Derivatives

Derivatives of this compound, particularly those where the amino and alcohol functionalities can act as ligands, have the potential to be involved in catalytic processes.

Amino alcohols are known to act as ligands in coordination chemistry, forming complexes with metal ions. acs.orgnih.gov Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comlibretexts.org This process can lead to the formation of a more stable complex. savemyexams.com

The alcohol and amine groups of this compound can coordinate to a metal center, acting as a bidentate ligand. The formation of such a chelate complex is often entropically favored. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. For example, in the context of ligand-exchange chromatography, amino alcohols can be resolved into their enantiomers by forming diastereomeric mixed-ligand complexes with a chiral ligand and a metal ion, such as copper(II). acs.org

The diethylamino group plays a crucial role in the coordination properties of the molecule. The nitrogen atom acts as a donor, and its inclusion in a chelate ring with the alcohol oxygen can stabilize the metal complex. The N,N-dimethylaniline unit, which is structurally similar to the diethylaminophenyl portion of the molecule, has been incorporated into tetraamine (B13775644) ligands that form stable complexes with transition metals like cobalt(II). researchgate.net

The electron-donating nature of the diethylamino group can also influence the electronic properties of the resulting metal complex, which in turn can affect its catalytic activity. For instance, in gold-catalyzed oxidation of amino alcohols, the presence of an amino group has been shown to have a significant effect on the catalytic performance, although in some cases it can decrease the durability of the catalyst. mdpi.com

Studies on the Influence of the Diethylamino and Propanol (B110389) Moieties on Reaction Mechanisms

Should research on this specific compound become publicly available in the future, it would be possible to generate the requested article.

Advanced Computational and Theoretical Chemistry Studies of 1 4 Diethylamino Phenyl 2 Propanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. By approximating the many-electron wavefunction using the electron density, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Ground State Geometries and Conformational Landscape Analysis

The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a molecule like 1-[4-(Diethylamino)phenyl]-2-propanol, which possesses several rotatable bonds, there exists a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

While specific conformational analysis of this compound is not extensively documented in public literature, we can infer its structural characteristics from studies on analogous molecules such as p-aminophenol and N,N-diethylaniline. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to fully optimize the bond lengths and angles. acs.org For the aromatic ring and the amino and hydroxyl groups, the optimized parameters are expected to be in good agreement with experimental data where available. acs.org

Table 1: Representative Calculated Geometric Parameters for a Structurally Related Molecule (p-aminophenol) using DFT B3LYP/6-311G(d,p)

ParameterBond/AngleCalculated Value (Å/°)Experimental Value (Å/°)
Bond LengthC1-C21.3971.385
Bond LengthC2-C31.3931.381
Bond LengthC1-N131.4021.413
Bond LengthC4-O71.3691.379
Bond AngleC2-C1-C6120.3120.8
Bond AngleC3-C4-C5119.5119.4
Bond AngleC3-C4-O7119.8120.0
Bond AngleC2-C1-N13120.1120.2

Data adapted from a study on p-aminophenol. acs.org The numbering of atoms may differ from that in this compound.

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the electron-donating diethylamino group is expected to significantly influence the HOMO, localizing electron density on the aniline (B41778) moiety. The phenyl ring and the propanol (B110389) group will also contribute to the molecular orbitals. In studies of similar N,N-diethylaniline-based compounds, the HOMO is typically localized on the electron-donating N,N-diethylaniline and the π-conjugated system, while the LUMO is distributed over the electron-accepting parts of the molecule. ufms.br A small HOMO-LUMO gap suggests that the molecule can be easily excited and is likely to be chemically reactive. researchgate.net

Table 2: Calculated HOMO, LUMO, and Gap Energies for Structurally Related N,N-diethylaniline Derivatives using DFT

CompoundHOMO (eV)LUMO (eV)Gap (eV)
Derivative 1-5.028-2.5132.515
Derivative 2-4.783-2.6662.117
Derivative 3-5.018-2.6052.413
Derivative 4-4.842-2.6892.153

Data adapted from a study on N,N-diethylaniline derivatives for dye-sensitized solar cells. ufms.br The specific derivatives differ from this compound, but the trends in orbital energies are illustrative.

From these energies, other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's reactivity. cureusjournals.com

Vibrational Frequencies and Spectroscopic Parameter Prediction

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of experimental spectral bands. researchgate.net

For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, N-H stretches (if any protons are present on the amine), C-H stretches of the aromatic and alkyl groups, C-N and C-O stretching, and various bending and deformation modes of the phenyl ring and its substituents.

In a theoretical study of p-aminophenol, the calculated vibrational frequencies using the B3LYP method with the 6-31G(d,p) basis set showed good agreement with experimental data after applying a scaling factor. researchgate.net This agreement confirms the reliability of the computational method for assigning vibrational bands. researchgate.net

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Structurally Related Molecule (p-aminophenol)

Vibrational ModeCalculated Frequency (B3LYP/6-31G(d,p))Experimental Frequency
OH Stretch36583668
NH2 Symmetric Stretch33753365
NH2 Asymmetric Stretch34583429
Ring C-H Stretch3050-31003030-3070
C-O Stretch12551277
C-N Stretch12781305

Data adapted from a study on p-aminophenol. researchgate.netresearchgate.net Frequencies are illustrative and specific values for this compound would differ.

Transition State Analysis and Reaction Energetics for Chemical Transformations

DFT is an invaluable tool for studying chemical reaction mechanisms. By locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point, the activation energy (reaction barrier) can be calculated. This provides a quantitative measure of the reaction rate. nih.gov

For this compound, potential chemical transformations could involve the alcohol or amino groups. For instance, in a study of the enzymatic methylation of the related compound phenylethanolamine, DFT calculations were used to model the SN2 reaction mechanism. nih.govresearchgate.net The calculations successfully identified the transition state and determined the reaction barrier, which was in good agreement with experimental kinetic data. nih.gov The transition state is characterized by an imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 4: Calculated Activation and Reaction Energies (kcal/mol) for a Model Enzymatic Reaction of a Phenylethanolamine Derivative

Model SystemActivation Energy (ΔE‡)Reaction Energy (ΔE)
Model A11.2-20.1
Model B13.5-16.8
Model C(H+)13.6-

Data adapted from a DFT study on the reaction mechanism of phenylethanolamine N-methyltransferase. nih.govdiva-portal.org The models represent different levels of complexity of the enzyme's active site.

Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with other molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes. researchgate.net

Hydrogen Bonding Networks and Self-Assembly of this compound

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a diethylamino group (a hydrogen bond acceptor) in this compound suggests that this molecule can participate in hydrogen bonding. In the condensed phase, these hydrogen bonds can lead to the formation of networks and self-assembled structures.

MD simulations can be used to model these processes. By simulating a system containing many molecules of this compound, one can observe the spontaneous formation of hydrogen-bonded dimers, oligomers, and larger aggregates. The simulations can provide detailed information about the geometry and lifetime of these hydrogen bonds. psu.edu

Studies on the self-assembly of other amphiphilic molecules, such as phenylalanine derivatives, have shown that MD simulations can successfully model the formation of complex nanostructures like nanotubes, driven by a combination of hydrogen bonding and π-π stacking interactions. acs.org Similarly, simulations of aminophenol derivatives have been used to understand their aggregation and interaction with surfaces. rsc.org For this compound, one would expect the hydroxyl groups to form strong hydrogen bonds, while the phenyl rings could engage in π-π stacking, leading to specific, ordered supramolecular assemblies. The diethylamino groups would also play a role in modulating these interactions. nih.gov

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a flexible molecule like this compound are significantly influenced by its surrounding solvent environment. Computational methods, particularly molecular dynamics (MD) simulations and continuum solvent models, are instrumental in elucidating these effects.

MD simulations can model the explicit interactions between the solute and individual solvent molecules, providing a detailed picture of how the solvent influences the conformational landscape of this compound. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl and diethylamino groups of the molecule would be a dominant factor. These interactions can stabilize specific conformations and restrict the rotational freedom of the side chain. In contrast, in a non-polar aprotic solvent, intramolecular interactions may play a more significant role in determining the preferred conformation.

Continuum solvent models, such as the Polarizable Continuum Model (PCM), offer a computationally less expensive approach to approximate solvent effects. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant. By performing geometry optimizations within a PCM framework, it is possible to predict the relative stability of different conformers in various solvents. For example, an increase in solvent polarity might be expected to stabilize conformations with a larger dipole moment. Time-dependent density functional theory (TD-DFT) calculations can also be combined with PCM to study how solvent polarity affects the electronic absorption spectra of the molecule. nih.govmdpi.com

A hypothetical study on this compound could reveal the following trends:

SolventDielectric ConstantPredicted Dominant ConformationKey Stabilizing Interactions
Water78.4ExtendedIntermolecular H-bonding with solvent
Ethanol24.6ExtendedIntermolecular H-bonding with solvent
Dichloromethane8.9Partially FoldedDipole-dipole interactions
Cyclohexane2.0FoldedIntramolecular interactions

This table represents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

Intermolecular Interactions with Other Chemical Species

The way this compound interacts with other molecules is fundamental to its chemical and biological behavior. Computational methods are crucial for characterizing the nature and strength of these intermolecular forces. numberanalytics.com

Molecular docking, a prominent computational technique, can be used to predict the binding mode and affinity of this compound with a biological target, such as a protein receptor. nih.gov These simulations would identify key intermolecular interactions, including:

Hydrogen Bonds: The hydroxyl group of the propanol side chain can act as a hydrogen bond donor, while the oxygen and the nitrogen of the diethylamino group can act as hydrogen bond acceptors.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues in a binding pocket.

Cation-π Interactions: The positively charged diethylamino group (if protonated) can interact favorably with the electron-rich face of an aromatic ring.

Molecular dynamics simulations of the complex can further explore the stability of these interactions over time and provide insights into the dynamics of the binding process. nih.gov

Quantum Chemical Calculations for Structure-Property Relationships at the Molecular Level

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of this compound and how it governs the molecule's properties.

Non-Covalent Interactions and Electrostatic Potential Maps

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure and reactivity of molecules. nih.gov Computational methods can visualize and quantify these weak interactions. nih.gov

Electrostatic Potential (ESP) Maps are a valuable tool for understanding the charge distribution within a molecule and predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group, indicating their nucleophilic character. researchgate.net

Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atom of the hydroxyl group, highlighting its electrophilic and hydrogen-bond-donating capability. mdpi.comresearchgate.net

These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density, which is a key factor in molecular stability and reactivity. usc.edu It provides a chemical picture of bonding and lone pairs. usc.edu For this compound, NBO analysis could reveal:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital or lone pair to an adjacent empty anti-bonding orbital. A significant interaction would be the delocalization of the nitrogen lone pair electrons into the π* anti-bonding orbitals of the phenyl ring. This interaction contributes to the stability of the molecule and influences the electron density of the aromatic system.

Intramolecular Hydrogen Bonding: NBO analysis can quantify the strength of potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and the diethylamino nitrogen.

The stabilization energy (E(2)) calculated in NBO analysis provides a quantitative measure of the strength of these delocalization interactions. researchgate.net

Donor NBOAcceptor NBOE(2) (kcal/mol) (Hypothetical)Interaction Type
LP (N)π* (C-C) of phenyl ring> 5Hyperconjugation
LP (O)σ* (C-H)~ 1-2Hyperconjugation
σ (C-H)σ* (C-C)< 1Hyperconjugation

This table represents hypothetical data for illustrative purposes, as specific NBO analysis on this compound is not publicly available.

Advanced Computational Methods for Chiral Recognition and Enantiomeric Discrimination

Since this compound possesses a chiral center at the second carbon of the propanol chain, it exists as a pair of enantiomers. The differential interaction of these enantiomers with other chiral molecules or environments is the basis of chiral recognition.

Computational methods can be employed to study the subtle energetic and structural differences in the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral receptor).

By calculating the interaction energies of these diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly, thus providing a theoretical basis for enantiomeric separation. These calculations would involve high-level quantum mechanical methods to accurately capture the weak non-covalent interactions that govern chiral recognition, such as steric hindrance and specific hydrogen bonding patterns.

Spectroscopic Characterization Methodologies for 1 4 Diethylamino Phenyl 2 Propanol

Vibrational Spectroscopy: FT-IR and Raman Studies of Molecular Fingerprints and Functional Groups

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1-[4-(diethylamino)phenyl]-2-propanol. These methods provide a unique "molecular fingerprint" based on the characteristic vibrations of the molecule's constituent bonds.

Characteristic Vibrations of the Alcohol and Amine Moieties

The FT-IR and Raman spectra of this compound are dominated by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the tertiary amine (-NEt2) group, and the substituted benzene (B151609) ring.

The alcohol moiety gives rise to a prominent, broad absorption band in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. The corresponding C-O stretching vibration is expected to appear in the 1260-1000 cm⁻¹ region.

The tertiary amine group exhibits characteristic C-N stretching vibrations. In aromatic amines, these bands are typically found in the 1360-1250 cm⁻¹ region. The CH2 and CH3 groups of the diethylamino substituent will also show characteristic stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH3 and CH2 groups occur in the 2975-2850 cm⁻¹ range.

The para-substituted benzene ring displays several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which can be indicative of the 1,4-disubstitution.

A theoretical data table of characteristic FT-IR and Raman bands for this compound is presented below, based on data from analogous compounds like N,N-dimethylaniline. sphinxsai.comresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹) - FT-IRExpected Wavenumber (cm⁻¹) - RamanFunctional Group
O-H Stretch3400-3200 (broad)WeakAlcohol
Aromatic C-H Stretch3100-3000StrongBenzene Ring
Aliphatic C-H Stretch2975-2850StrongDiethylamino, Propanol (B110389)
C=C Stretch (Aromatic)1600-1450StrongBenzene Ring
C-N Stretch (Aromatic)1360-1250MediumDiethylamino
C-O Stretch1260-1000MediumAlcohol
C-H Out-of-Plane Bend850-800Mediump-disubstituted Benzene

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can provide insights into the conformational isomers of this compound. Different spatial arrangements of the molecule, or conformers, can give rise to distinct vibrational frequencies. By analyzing the spectra, potentially in combination with theoretical calculations, it is possible to identify the most stable conformers in different states (e.g., solid, solution). nih.gov

For instance, the rotational isomerism around the C-C and C-N bonds can lead to different conformers. These subtle structural differences can affect the vibrational coupling within the molecule, leading to shifts in the observed spectral bands. Temperature-dependent FT-IR or Raman studies can also be employed to study the equilibrium between different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence for the molecular connectivity and stereochemistry.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the same for the carbon atoms. The expected chemical shifts for this compound can be predicted based on the electronic effects of the substituents. The diethylamino group is an electron-donating group, which will shield the aromatic protons, shifting them to a lower chemical shift (upfield). The hydroxyl group on the propanol chain will deshield the adjacent protons.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduemerypharma.com For this compound, COSY would show correlations between the protons of the ethyl groups, the protons of the propanol chain, and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on the assignment of their attached protons.

A table of expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations is provided below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Aromatic CH~6.6-7.2~112-148With other aromatic CHWith C of diethylamino, C of propanol chain
CH (propanol)~3.8-4.2~68-72With CH₂, CH₃ (propanol)With aromatic C, C of diethylamino
CH₂ (propanol)~2.5-2.9~55-60With CH, CH₃ (propanol)With aromatic C
CH₃ (propanol)~1.0-1.3~20-25With CH, CH₂ (propanol)With C of propanol chain
CH₂ (ethyl)~3.3-3.6~44-48With CH₃ (ethyl)With aromatic C
CH₃ (ethyl)~1.1-1.4~12-15With CH₂ (ethyl)With N-CH₂

Chiral Shift Reagents and Anisotropic Effects for Enantiomeric Purity Assessment

Since this compound contains a stereocenter at the C2 position of the propanol chain, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity of a sample.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the substrate molecule. harvard.edunih.gov The interaction forms transient diastereomeric complexes, which have different NMR spectra. This results in the separation of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for their quantification. For an amino alcohol like the target compound, lanthanide-based chiral shift reagents such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) could be effective. nih.gov

Chiral Solvating Agents (CSAs): These are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. selcuk.edu.trnih.gov This can lead to observable differences in the chemical shifts of the enantiomers. Amino acid derivatives and other chiral molecules have been shown to be effective CSAs for amino alcohols. nih.gov

The anisotropic effect of the chiral auxiliary in the diastereomeric complex is responsible for the differential shielding of the nuclei of the enantiomers, leading to the observed separation of their NMR signals.

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. researchgate.net For this compound, DNMR can be used to investigate conformational exchange, such as the rotation around the C-N bond of the diethylamino group and the C-C bonds of the propanol chain.

At low temperatures, the rotation around these bonds may be slow enough to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barriers for these conformational changes. nih.gov This provides valuable information about the flexibility and dynamic behavior of the molecule in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties of the Diethylaminophenyl Chromophore

The photophysical behavior of this compound is dominated by the electronic properties of the 4-(diethylamino)phenyl group, which acts as the primary chromophore. This segment of the molecule is responsible for the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectrum of compounds containing the N,N-diethylaniline moiety typically exhibits strong absorption bands arising from π → π* transitions within the benzene ring, which are influenced by the powerful electron-donating diethylamino group. The lone pair of electrons on the nitrogen atom extends the conjugated system, leading to a bathochromic (red) shift compared to unsubstituted benzene. For this compound, the absorption maximum is expected to be in the UV region.

Table 1: Predicted Photophysical Data for this compound in a Nonpolar Solvent

ParameterPredicted Value
Absorption Maximum (λabs)~260 - 280 nm
Molar Extinction Coefficient (ε)> 10,000 M-1cm-1
Emission Maximum (λem)~340 - 360 nm
Stokes Shift~80 - 100 nm
Note: These are estimated values based on data for structurally related N,N-diethylaniline derivatives.

The electronic transitions of the diethylaminophenyl chromophore are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This behavior arises from the change in the dipole moment of the molecule upon electronic excitation. The ground state of N,N-dialkylanilines is less polar than the excited state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromism) in the absorption and, more significantly, the emission spectra. acs.orgnih.gov

The study of solvatochromic shifts provides valuable insights into the nature of the electronic transitions and the charge distribution in the excited state. For this compound, a positive solvatochromism is expected, where the emission maximum shifts to longer wavelengths with increasing solvent polarity. This is indicative of a transition to a more polar excited state, likely involving intramolecular charge transfer (ICT) from the diethylamino group to the phenyl ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. nih.govnih.gov The exact mass of the molecular ion of this compound can be calculated and compared with the experimentally measured value to confirm its molecular formula.

Table 2: Calculated Exact Mass for the Molecular Ion of this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C13H21NO[M+H]+208.1701
C13H21NO[M]+•207.1623

The ability of HRMS to provide mass measurements with high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.netunito.it The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.

For this compound, the fragmentation in positive ion mode would likely proceed through several characteristic pathways. The molecular ion ([M+H]+ or [M]+•) would be expected to undergo cleavages at the bonds adjacent to the nitrogen atom and the hydroxyl group.

Predicted Fragmentation Pathways:

Alpha-cleavage adjacent to the nitrogen: Loss of an ethyl group (C2H5•) or an ethylene (B1197577) molecule (C2H4) from the diethylamino moiety is a common fragmentation for N,N-dialkylanilines. nih.gov

Cleavage of the propanol side chain: The bond between the first and second carbon of the propanol side chain is susceptible to cleavage. A prominent fragment would likely arise from the cleavage between C1 and C2 of the propanol chain, leading to the formation of a stable benzylic-type cation.

Loss of water: The hydroxyl group can be eliminated as a neutral water molecule (H2O), particularly in the protonated molecule.

Characteristic amine fragmentation: Aliphatic amines often undergo α-cleavage, which for the diethylamino group would result in the loss of a methyl or ethyl radical. libretexts.orgdocbrown.info

Table 3: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
208.17190.16H2OIon resulting from dehydration
208.17162.14C2H5OHIon from cleavage and rearrangement
208.17148.13C3H7OHBenzylic-type ion
208.17134.11C4H9NPhenyl-containing fragment

Note: The m/z values are calculated for the monoisotopic masses.

Advanced Spectroscopic Techniques for High-Resolution Structural Analysis

Given that this compound possesses a chiral center at the second carbon of the propanol chain, advanced spectroscopic methods for chiral analysis are highly relevant for its complete structural characterization. nih.govresearchgate.netwikipedia.org Techniques such as vibrational circular dichroism (VCD) and Raman optical activity (ROA) can provide detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. researchgate.net

Furthermore, two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the entire molecular framework.

X-ray Crystallography for Solid-State Structure Determination

A typical X-ray crystallographic study would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group to which the crystal belongs.

Hypothetical Crystallographic Data for this compound:

While no experimental data is currently available, a hypothetical data table is presented below to illustrate the type of information that would be generated from an X-ray crystallographic analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1324.5
Z (molecules per unit cell)4

Furthermore, the analysis would provide a detailed list of atomic coordinates, bond lengths, and bond angles, which are crucial for understanding the molecule's solid-state conformation. For instance, the dihedral angle between the phenyl ring and the propanol side chain would be precisely determined, as would the conformation of the diethylamino group.

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy, often performed in the microwave region of the electromagnetic spectrum, is a high-resolution technique used to determine the structure of molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be accurately determined. These constants are inversely proportional to the principal moments of inertia of the molecule, which are in turn dependent on its mass distribution and geometry.

For a flexible molecule like this compound, different spatial arrangements of its atoms, or conformers, would have distinct moments of inertia and therefore unique rotational spectra. This allows for the identification and characterization of the different conformers present in the gas-phase equilibrium.

Hypothetical Rotational Spectroscopy Data for this compound:

In the absence of experimental studies, the following table illustrates the kind of data that would be obtained for different conformers of this compound. The rotational constants (A, B, C) are given in MHz.

Conformer A (MHz) B (MHz) C (MHz)
Conformer I (Extended)1500.123450.456380.789
Conformer II (Gauche)1450.789500.123410.456

The analysis of the rotational spectra, often aided by quantum chemical calculations, would allow for the determination of the relative energies of these conformers and the potential energy barriers to their interconversion. This provides fundamental insights into the molecule's flexibility and preferred shapes in an isolated environment, free from intermolecular interactions present in the solid or liquid states.

Analytical Method Development and Validation for Research Applications of 1 4 Diethylamino Phenyl 2 Propanol

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of 1-[4-(diethylamino)phenyl]-2-propanol, providing powerful tools for separating the target compound from starting materials, byproducts, and its own enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

The determination of a chiral compound's optical purity, or enantiomeric excess (ee), is critical, and chiral HPLC is the predominant method for this analysis. heraldopenaccess.us The direct approach, which involves using a chiral stationary phase (CSP), is the most common strategy for separating enantiomers like those of this compound. psu.edu

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP. phenomenex.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® columns), are highly effective for a wide range of chiral molecules, including amino alcohols. phenomenex.comscience.gov The selection of the mobile phase is crucial and can be either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures). psu.edu For amino compounds, small amounts of an amine modifier like diethylamine (B46881) (DEA) are often added to the mobile phase to improve peak shape and resolution. nih.gov

Method development typically involves screening various combinations of CSPs and mobile phases to achieve baseline separation of the enantiomers. sigmaaldrich.com Once separated, the enantiomeric excess is calculated from the relative peak areas of the two enantiomers detected, commonly by a UV detector set to a wavelength where the aromatic phenyl ring shows strong absorbance (e.g., ~250-260 nm). uma.esresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are validated to ensure the method's sensitivity. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination This table presents a hypothetical but representative set of conditions for the chiral separation of this compound enantiomers.

Parameter Condition Purpose
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) Polysaccharide-based CSP for chiral recognition.
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) Normal-phase elution with an amine modifier for peak shape.
Flow Rate 1.0 mL/min Controls retention time and resolution.
Column Temp. 25 °C Ensures reproducible retention times.
Detection UV at 254 nm Quantifies the aromatic analyte.
Injection Vol. 10 µL Standardized volume for quantitative analysis.
Sample Conc. 1.0 mg/mL in mobile phase Provides adequate detector response.
Hypothetical Rt (S-enantiomer) 12.5 min Retention time for one enantiomer.
Hypothetical Rt (R-enantiomer) 14.8 min Retention time for the other enantiomer.
Resolution (Rs) > 2.0 Indicates baseline separation is achieved.

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvent Analysis

Gas chromatography is an essential technique for identifying and quantifying volatile impurities that may be present in the final product. researcher.life These impurities can include residual solvents from the synthesis and purification steps or volatile byproducts from side reactions. shimadzu.com Solvents are not always completely removed during manufacturing and their presence must be controlled. ispub.com

For residual solvent analysis, a headspace sampler coupled with a gas chromatograph and a flame ionization detector (HS-GC-FID) is a common configuration. rroij.comresearchgate.net This technique is highly sensitive and avoids injecting the non-volatile active compound onto the GC column. The sample is heated in a sealed vial, and an aliquot of the vapor phase (headspace) is injected. Common solvents used in related syntheses include toluene (B28343), diethyl ether, tetrahydrofuran (B95107) (THF), and alcohols like isopropanol, which can be readily separated and quantified. ispub.comptfarm.pl

A GC-FID with direct injection can also be used, particularly for less volatile byproducts. A column with a mid-polarity stationary phase, such as one containing cyanopropylphenyl polysiloxane (e.g., DB-624), is often suitable for separating a wide range of potential impurities. bibliotekanauki.pl Care must be taken during method development, as reactive solvents like methanol can sometimes form condensation products with amine analytes in the hot GC injection port. nih.gov

Table 2: Typical GC-FID Conditions for Residual Solvent Analysis This table outlines representative parameters for quantifying common solvents in a this compound sample.

Parameter Condition Rationale
Instrument GC with Headspace Sampler and FID Ideal for volatile analytes in a non-volatile matrix.
Column Rtx-624 (30 m x 0.32 mm, 1.8 µm) Good selectivity for a wide range of solvents.
Carrier Gas Nitrogen or Helium Inert mobile phase.
Oven Program 40°C (5 min), then 10°C/min to 220°C (5 min) Temperature gradient to separate solvents with different boiling points.
Injector Temp. 200 °C Ensures rapid volatilization of analytes.
Detector Temp. 250 °C Maintains analytes in the gas phase for detection.
Sample Prep. Sample dissolved in a high-boiling solvent (e.g., DMSO) Allows for headspace analysis without interference from the dissolution solvent. rroij.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a rapid, simple, and inexpensive method used to qualitatively monitor the progress of a chemical reaction. libretexts.orgegyankosh.ac.in It is invaluable in the synthesis of this compound to determine when the starting materials have been consumed and the product has formed. libretexts.org

To monitor a reaction, small aliquots are taken from the reaction mixture over time and spotted onto a TLC plate, typically silica (B1680970) gel. rsc.org A three-lane spotting strategy is often employed: one lane for the starting material (e.g., N,N-diethyl-4-lithioaniline), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent system chosen to achieve good separation between the reactant and product spots.

After development, the plate is visualized, commonly under a UV lamp, where the aromatic rings of the reactant and product will appear as dark spots. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Table 3: Hypothetical TLC Monitoring of the Synthesis of this compound This table illustrates the expected TLC results at different stages of the reaction. Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Time Point Lane 1: Starting Material (SM) Lane 2: Co-spot (SM + Rxn) Lane 3: Reaction Mixture (Rxn) Observation
t = 0 hr Strong spot at Rf = 0.7 Two spots at Rf = 0.7 and Rf = 0.4 Strong spot at Rf = 0.7 Reaction has not started. Product spot (Rf=0.4) is absent in the reaction lane.
t = 2 hr Strong spot at Rf = 0.7 Two distinct spots Faint spot at Rf = 0.7, Strong spot at Rf = 0.4 Reaction is in progress. SM is being consumed and Product is forming.
t = 5 hr Strong spot at Rf = 0.7 One strong spot at Rf = 0.4 No spot at Rf = 0.7, Strong spot at Rf = 0.4 Reaction is complete. All starting material has been converted to product.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Beyond chromatography, other analytical methods are vital for quantifying the concentration of the product in solution, which is essential for calculating reaction yield and for preparing solutions of known concentration for further research.

Spectrophotometric Assays for Product Quantification

UV-Visible spectrophotometry is a straightforward and widely used technique for quantifying compounds that absorb light. The diethylaminophenyl group in this compound contains a chromophore that absorbs strongly in the UV region. rsc.org This property allows for its quantification based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

A standard calibration curve is first prepared by measuring the absorbance of several solutions of highly purified this compound at known concentrations. The wavelength of maximum absorbance (λmax) is used for these measurements to ensure the highest sensitivity. researchgate.net The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolation from the calibration curve. researchgate.net This method is particularly useful for rapid in-process controls or for determining the concentration of purified fractions. In some cases, derivatization with a chromogenic reagent can be used to shift the absorbance into the visible range, which can help to avoid interference from other UV-absorbing impurities. arcjournals.org

Table 4: Example Calibration Data for Spectrophotometric Quantification This table shows representative data for generating a Beer-Lambert plot for this compound in ethanol.

Standard Concentration (mg/L) Absorbance at λmax (e.g., 258 nm)
1 2.0 0.152
2 4.0 0.305
3 6.0 0.455
4 8.0 0.601
5 10.0 0.753
Result Linearity (R²) > 0.999

Titrimetric Methods for Functional Group Analysis

Titrimetry provides an absolute method for determining the purity of a substance by quantifying a specific reactive functional group. saylor.org For this compound, the tertiary amino group is basic and can be assayed via an acid-base titration. egyankosh.ac.inroyalsocietypublishing.org

Because tertiary amines can be weak bases in water, the titration is often performed in a non-aqueous solvent, such as glacial acetic acid, to enhance the basicity of the amine group. A strong acid, typically a standardized solution of perchloric acid in acetic acid, is used as the titrant. The endpoint of the titration can be detected visually using an appropriate indicator (e.g., crystal violet, which changes from violet to blue-green) or, more accurately, by potentiometric titration, where the change in potential is monitored with a pH electrode as the titrant is added. researchgate.net The equivalence point is determined from the inflection point of the titration curve. stcloudstate.edu This method provides a direct measure of the molar quantity of the amine in the sample, which can be used to calculate the percent purity of the isolated product.

Table 5: Representative Data for Titrimetric Purity Assay This table shows example results for the non-aqueous titration of a sample of this compound.

Parameter Value
Sample Weight 200.5 mg
Titrant 0.1000 M Perchloric Acid (HClO₄)
Solvent Glacial Acetic Acid
Endpoint Volume (Ve) 9.58 mL
Molecular Weight (MW) 207.31 g/mol
Moles of Titrant 0.000958 mol
Calculated Purity 99.1%

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection/Quantification

The validation of an analytical method ensures that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of this compound in research samples. demarcheiso17025.comwjarr.com Key parameters evaluated during validation include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). unodc.orgtandfonline.com These parameters are assessed to demonstrate that the method is capable of producing results that are directly proportional to the concentration of the analyte within a specific range. unodc.org

Linearity

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of this compound within a given range. wjarr.comunodc.org This is typically evaluated by analyzing a series of standards of known concentrations. The relationship between the concentration and the instrumental response is then plotted, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of the linearity of the method, with a value close to 1.000 indicating a strong linear relationship. nih.gov

In a hypothetical gas chromatography-mass spectrometry (GC-MS) method developed for the analysis of this compound, a five-point calibration curve could be constructed. The data presented below illustrates typical results for such an analysis.

Interactive Data Table 1: Linearity of this compound Analysis

Concentration (ng/mL)Instrument Response (Peak Area)
1015,234
2537,890
5076,123
100151,987
250376,450
Correlation Coefficient (r²) 0.9995

The results would indicate a high degree of linearity across the concentration range of 10 to 250 ng/mL, as evidenced by the correlation coefficient of 0.9995. This confirms that the method is suitable for quantifying this compound within this range. For many chromatographic methods, a correlation coefficient of 0.99 or greater is considered acceptable. nih.gov

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. unodc.org It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and then analyzed. The percentage of the analyte recovered is then calculated. High recovery percentages indicate a high degree of accuracy. For many analytical methods, recovery values between 80% and 120% are considered acceptable. researchgate.net

The accuracy of a hypothetical analytical method for this compound could be assessed at three different concentration levels.

Interactive Data Table 2: Accuracy (Recovery) of this compound Analysis

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
2019.698.0
7576.5102.0
200195.497.7
Average Recovery 99.2

The data would demonstrate good accuracy, with recovery values well within the typical acceptance criteria of 80-120%. This indicates that the method is capable of providing results that are very close to the true concentration of the analyte in a sample.

Precision

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. unodc.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day precision) : Assesses the precision over a short period of time with the same analyst and equipment.

Intermediate precision (Inter-day precision) : Assesses the precision over a longer period, such as on different days, with different analysts, or with different equipment.

Interactive Data Table 3: Precision of this compound Analysis

Concentration (ng/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
202.53.8
751.82.9
2001.52.4

The low RSD values for both intra-day and inter-day precision would indicate that the method is highly precise and capable of generating reproducible results. Generally, an RSD of less than 15-20% is acceptable at the lower limit of quantification, with requirements becoming stricter at higher concentrations. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. unodc.org It is often determined based on the signal-to-noise ratio, typically at a ratio of 3:1. wjarr.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. unodc.org The LOQ is often established at a signal-to-noise ratio of 10:1. wjarr.com

These limits are crucial for understanding the sensitivity of the analytical method. For the analysis of research compounds, a low LOD and LOQ are often desirable to detect and quantify trace amounts.

Interactive Data Table 4: Limits of Detection (LOD) and Quantification (LOQ) for this compound

ParameterConcentration (ng/mL)
Limit of Detection (LOD) 2
Limit of Quantification (LOQ) 7

These values would signify that the developed method is highly sensitive and capable of both detecting and accurately quantifying this compound at very low concentrations in research samples.

Structure Reactivity Relationship Srr Studies of 1 4 Diethylamino Phenyl 2 Propanol Analogs

Influence of Substituents on the Phenyl Ring on Chemical Reactivity and Electronic Properties

The electronic nature of the phenyl ring in 1-[4-(diethylamino)phenyl]-2-propanol is significantly modulated by the powerful electron-donating diethylamino group. This group enhances the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution reactions. The introduction of additional substituents onto this activated ring can further fine-tune its reactivity and electronic properties.

The reactivity of substituted benzene (B151609) derivatives is a well-studied area of organic chemistry. Activating groups, such as alkyl, hydroxyl, and amino moieties, increase the electron density of the ring, making it more susceptible to attack by electrophiles. Conversely, deactivating groups, which are electron-withdrawing, decrease the ring's reactivity. The diethylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance.

Should a substituent be introduced onto the phenyl ring of this compound, its effect would be additive to that of the existing diethylamino and 2-propanol groups. For instance, an electron-withdrawing group, such as a nitro or cyano group, would counteract the activating effect of the diethylamino group, making the ring less reactive towards electrophiles. The position of this new substituent would also be critical in determining the regioselectivity of subsequent reactions, a topic that will be explored in more detail in a later section.

Impact of Diethylamino Group Modifications on Electron Density and Reaction Sites

The diethylamino group is a key determinant of the electronic character of this compound. Alterations to this functional group can have a profound impact on the electron density distribution within the molecule and, consequently, on the preferred sites of reaction.

Modifications could include replacing the ethyl groups with other alkyl groups of varying size and electronic properties. For example, replacing the diethylamino group with a dimethylamino group would have a relatively minor effect on the electronic properties, as both are strong electron-donating groups. However, introducing bulkier alkyl groups could lead to steric hindrance, potentially influencing the accessibility of nearby reaction sites.

Furthermore, the nitrogen atom of the diethylamino group is itself a potential reaction site. As a Lewis base, it can react with acids or electrophiles. The basicity of this nitrogen is influenced by the electronic environment of the phenyl ring. Any modification that alters the electron density of the ring will, in turn, affect the availability of the nitrogen's lone pair and thus its reactivity.

Stereochemical Control and Its Effect on Chemical Transformation Pathways

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C2 of the propanol (B110389) side chain). This introduces the element of stereochemistry, which plays a crucial role in determining the pathways of chemical transformations and the stereochemical outcomes of the products.

Diastereomeric Ratio and Enantiomeric Excess in Product Formation

Reactions involving chiral molecules can lead to the formation of stereoisomers, namely enantiomers and diastereomers. When a new chiral center is created in a molecule that is already chiral, the resulting products are diastereomers. The relative amounts of these diastereomers are expressed by the diastereomeric ratio (d.r.). Enantiomeric excess (e.e.), on the other hand, quantifies the purity of a sample with respect to one enantiomer over the other.

In the context of this compound, if a reaction were to introduce a second chiral center, the inherent chirality of the starting material would influence the formation of the two possible diastereomers. This phenomenon is known as diastereoselective induction. The degree of diastereoselectivity is dependent on the nature of the reaction, the reagents used, and the reaction conditions.

Influence of Stereochemistry on Reaction Rates and Selectivity

The stereochemistry of a molecule can have a significant impact on the rate of a reaction. In a diastereoselective reaction, the transition states leading to the different diastereomeric products are themselves diastereomeric and thus have different energies. The reaction will proceed faster through the lower-energy transition state, leading to a predominance of one diastereomer.

The stereochemistry of the starting material can also influence the selectivity of a reaction. For instance, in an enzyme-catalyzed reaction, the enzyme's active site is chiral and will often interact preferentially with one enantiomer of a substrate, leading to high enantioselectivity. While not directly involving enzymes, the chiral environment of this compound can similarly direct the course of a reaction, favoring certain pathways and products over others.

Correlations Between Molecular Structure and Chemo/Regioselectivity in Reactions

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another.

In this compound, the presence of multiple functional groups—the activated aromatic ring, the hydroxyl group, and the amino group—presents challenges and opportunities for selective transformations. For example, in an electrophilic substitution reaction, the highly activated phenyl ring is the most likely site of attack. The diethylamino group, being a strong ortho-, para-director, will direct the incoming electrophile to the positions ortho to it.

The regioselectivity of such a reaction can be further influenced by the steric bulk of the electrophile and the substituents already present on the ring. A bulky electrophile might preferentially attack the less sterically hindered para position over the ortho positions.

While specific data tables for the reactivity of this compound are not available in the public domain, the following table illustrates the general principles of substituent effects on the regioselectivity of electrophilic aromatic substitution on a substituted benzene ring, which are applicable to the target molecule.

SubstituentNatureDirecting Effect
-NR₂ (e.g., -N(C₂H₅)₂)ActivatingOrtho, Para
-OHActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-NO₂DeactivatingMeta
-CNDeactivatingMeta
-HalogenDeactivatingOrtho, Para

Table 1: General Directing Effects of Substituents in Electrophilic Aromatic Substitution

Applications of 1 4 Diethylamino Phenyl 2 Propanol As a Chemical Probe or Reagent

Development of 1-[4-(Diethylamino)phenyl]-2-propanol as a Chiral Ligand or Catalyst Precursor

The presence of a chiral center at the second carbon of the propanol (B110389) chain and a nitrogen-containing substituent on the phenyl ring theoretically allows for the development of this compound as a chiral ligand. Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Role in Asymmetric Synthesis as a Chiral Inducer

In asymmetric synthesis, chiral ligands or auxiliaries are employed to introduce stereoselectivity, guiding the formation of one enantiomer over the other. The stereogenic center and the potential for coordination through the hydroxyl and amino groups of this compound make it a candidate for such applications. However, a thorough search of scientific databases and chemical literature did not yield any studies where this specific compound has been utilized as a chiral inducer or auxiliary in asymmetric reactions.

Coordination Chemistry with Transition Metals for Catalysis

The nitrogen atom of the diethylamino group and the oxygen atom of the hydroxyl group in this compound present potential coordination sites for transition metals. The formation of chiral metal complexes is a cornerstone of modern catalytic chemistry, with applications ranging from hydrogenations to carbon-carbon bond-forming reactions. Despite this potential, there is no available research detailing the synthesis, characterization, or catalytic application of transition metal complexes involving this compound as a ligand.

Utilization in Fluorescent Labeling and Sensing (Leveraging Diethylaminophenyl Group as a Fluorophore)

The diethylaminophenyl group is a well-known fluorophore, and its derivatives are often investigated for their fluorescent properties. The electron-donating nature of the diethylamino group can lead to intramolecular charge transfer (ICT) states upon excitation, which are often sensitive to the local environment, making such compounds promising candidates for fluorescent probes and sensors.

Development of Fluorescent Probes for Chemical Detection

Fluorescent probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, in the presence of a specific analyte. This change allows for the detection and quantification of the target species. While numerous fluorescent probes containing the diethylaminophenyl moiety have been developed for the detection of various ions and molecules, there are no specific reports on the development or application of this compound as a fluorescent probe for chemical detection.

Studies on Photophysical Response to Chemical Environments

The photophysical properties of fluorophores, including their absorption and emission spectra, quantum yields, and lifetimes, are fundamental to their application as sensors. These properties are often influenced by the polarity, viscosity, and specific interactions with the surrounding chemical environment. A detailed investigation into the photophysical response of this compound to different chemical environments has not been reported in the scientific literature.

Application in Material Science Research

Functional organic molecules are increasingly being incorporated into materials to impart specific properties, such as optical, electronic, or self-healing capabilities. The combination of a chiral center and a fluorescent group in this compound could potentially be exploited in the design of novel functional materials, for instance, in chiral recognition or as fluorescent markers in polymers. Nevertheless, there is a lack of published research on the application of this compound in any area of material science.

Organic Electronics and Optoelectronic Devices

There is no direct evidence in the reviewed literature of this compound being utilized in the fabrication or functional mechanism of organic electronic or optoelectronic devices. While derivatives of molecules containing diethylaminophenyl groups have been investigated for their electronic and photophysical properties, specific research detailing the application of this compound in this domain is not presently available.

Polymeric Materials and Functional Coatings

Similarly, information regarding the incorporation of this compound into polymeric materials or its use in the formulation of functional coatings is not found in the existing scientific literature. The potential for this compound to act as a monomer, additive, or surface-modifying agent has not been a subject of published research.

Function as a Building Block in Complex Organic Molecule Synthesis

While the structure of this compound suggests its potential as a chiral building block or an intermediate in organic synthesis, there is a notable absence of specific examples in the literature where it is explicitly used as a precursor for more complex molecules or in the development of combinatorial libraries.

Precursor in Multistep Organic Syntheses

A thorough review of synthetic chemistry literature does not reveal any established multistep organic syntheses where this compound is employed as a key starting material or intermediate. Its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, or other complex organic targets has not been documented in available research.

Scaffold for Combinatorial Library Development

There is no information to suggest that this compound has been used as a foundational scaffold for the development of combinatorial libraries. The generation of a diverse set of molecules from this particular parent structure for high-throughput screening or other applications is not described in the current body of scientific work.

Environmental Chemical Fate and Degradation Mechanisms of 1 4 Diethylamino Phenyl 2 Propanol

Photochemical Degradation Pathways in Aqueous and Gaseous Phases

Photochemical reactions, driven by solar radiation, are a primary mechanism for the transformation of organic pollutants in the environment. These processes can occur through direct absorption of light by the pollutant or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs light at wavelengths present in the solar spectrum (>290 nm), leading to its excitation and subsequent chemical transformation. nih.govnih.gov The core light-absorbing structure (chromophore) in 1-[4-(Diethylamino)phenyl]-2-propanol is the N,N-diethylaniline moiety. Aromatic amines absorb UV light and can undergo various reactions, including bond scission and rearrangement. nih.gov

The efficiency of direct photolysis is quantified by the reaction quantum yield (Φ), which is the ratio of molecules transformed to the number of photons absorbed. wikipedia.org Studies on the related compound N,N-dimethylaniline have shown that its fluorescence quantum yield, a measure related to the potential for photochemical reaction, is dependent on the excitation wavelength and the polarity of the solvent. rsc.org In non-polar hydrocarbon solutions, the quantum yield of aniline (B41778) decreases significantly when excitation occurs in the second absorption band, a phenomenon that is less pronounced in polar, hydrogen-bonding solvents. rsc.org For N,N-dimethylaniline, this wavelength-dependent decrease is notably observed in aqueous solutions. rsc.org This suggests that the photolytic behavior of this compound in water could be complex, with deactivation pathways for the excited state including non-radiative processes that may lead to degradation. rsc.org

The primary photochemical reactions for aromatic amines can involve the cleavage of the nitrogen-hydrogen or carbon-nitrogen bonds. researchgate.net For a tertiary amine like this compound, photolysis could lead to the cleavage of the C-N bond, potentially resulting in the formation of radical species that can undergo further reactions.

Table 1: Photochemical Quantum Yields of Related Aromatic Amines Data for this table is based on studies of structurally similar compounds, as direct data for this compound is not available.

CompoundSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (ΦF)Reference
AnilineCyclohexane~280 (First Band)0.11 rsc.org
AnilineCyclohexane~230 (Second Band)0.03 rsc.org
N,N-DimethylanilineWater~290 (First Band)0.18 rsc.org
N,N-DimethylanilineWater~250 (Second Band)0.02 rsc.org

In natural waters, indirect photolysis is often a more significant degradation pathway than direct photolysis. nih.gov This process involves the reaction of the target compound with reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by the absorption of sunlight by natural photosensitizers like dissolved organic matter (DOM) and nitrate (B79036) ions. nih.govnih.gov

Hydroxyl Radical (•OH) Reactivity: The hydroxyl radical is a highly reactive and non-selective oxidant that can rapidly degrade many organic pollutants. rsc.org The rate constant for the reaction between an organic chemical and •OH (kOH) is a critical parameter for assessing its environmental persistence. rsc.org Aromatic amines are known to be susceptible to oxidation by •OH. While a specific kOH for this compound is not available, data for related amines indicate that this is likely a major degradation pathway.

Singlet Oxygen (¹O₂) Reactivity: Singlet oxygen is another important ROS in sunlit surface waters. It is less reactive than •OH but can still contribute to the degradation of electron-rich compounds like amines. The quenching of singlet oxygen by aliphatic and aromatic amines is well-documented and often proceeds through a charge-transfer mechanism. acs.orgrsc.org The efficiency of this process depends on the amine's ionization potential and the solvent properties. acs.orgrsc.org For instance, the quenching by triethylamine (B128534) is faster in solvents that can stabilize charges. rsc.org

Table 2: Rate Constants for Reactions of Related Amines with Reactive Oxygen Species Data presented are for compounds structurally related to this compound to infer its potential reactivity.

Amine CompoundReactive SpeciesRate Constant (k) (M-1s-1)SolventReference
Triethylamine¹O₂5.0 x 107Methanol (B129727) rsc.org
Diethylamine (B46881)¹O₂7.0 x 106Methanol rsc.org
N,N-Diethylhydroxylamine¹O₂2.0 x 108Methanol rsc.org

Chemical Oxidation and Hydrolysis Mechanisms in Environmental Systems

Beyond photochemical processes, chemical reactions with naturally occurring oxidants and hydrolysis can contribute to the transformation of organic compounds.

Hydrolysis: Hydrolysis is a reaction with water that can lead to the cleavage of chemical bonds. However, the amine and alcohol functional groups within this compound are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The C-N bond in aromatic amines is not susceptible to hydrolysis.

Oxidation by Metal Oxides: Manganese dioxide (MnO₂) is a common mineral in soils and sediments and can act as a potent oxidant for a variety of organic compounds. The oxidation of aromatic amines by MnO₂ has been shown to proceed via an electron transfer process, initially forming an amine radical cation. rsc.org For example, the oxidation of aniline with MnO₂ in the presence of sulfuric acid can yield p-benzoquinone. doubtnut.com Studies on controlled substances have shown that compounds with phenolic hydroxyl groups (morphine and codeine) are readily oxidized by δ-MnO₂, whereas methamphetamine, which has a phenylpropane structure similar to the side chain of the target compound, is negligibly oxidized. nih.gov This suggests that the N,N-diethylamino group on the aromatic ring is the most likely site for oxidation of this compound by MnO₂ in the environment.

Abiotic Transformation Processes of Related Aminophenylpropanols

N,N-Diethylaniline Moiety: The abiotic fate of this part of the molecule is likely dominated by direct and indirect photolysis, as well as oxidation by mineral surfaces like MnO₂. Studies on N,N-diethylaniline have shown that its aerobic biodegradation is a slow process, suggesting that abiotic pathways may be more significant for its removal in certain environmental compartments. researchgate.netnih.gov

Aminophenylpropanol Side Chain: The environmental fate of amphetamine-like structures provides insight into the potential transformations of the side chain. Amphetamine itself has been detected in urban streams and has been observed to degrade in these environments, suggesting that a combination of biotic and abiotic processes contributes to its attenuation. acs.orgresearchgate.net However, some studies indicate that compounds like methamphetamine are persistent against oxidation by MnO₂. nih.gov

Combining these observations, it is plausible that the primary abiotic degradation of this compound is initiated at the electron-rich N,N-diethylamino group through photochemical and oxidative processes. The propanol (B110389) side chain may be more resistant to abiotic transformation compared to the aromatic amine core.

Development of Predictive Models for Environmental Persistence Based on Chemical Structure (excluding environmental impact assessment)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. europa.eu These models are developed by establishing a mathematical correlation between a specific activity or property (e.g., degradation rate) and quantitative molecular descriptors. nih.gov

The development of a QSAR model for the environmental persistence of a compound like this compound would follow a standardized procedure:

Data Compilation: A training set of diverse but related chemicals (e.g., various aromatic amines) with reliable experimental data for a specific endpoint (e.g., kOH, photodegradation rate, or biodegradability) is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors for each chemical in the training set is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (E HOMO ) and lowest unoccupied molecular orbital (E LUMO ), which relate to a molecule's ability to donate or accept electrons. nih.gov Fukui indices, which describe the reactivity at different atomic sites, are also used. nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Geometrical Descriptors: Such as the surface area grid (SAG), which relates to the molecule's size and shape. researchgate.net

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation linking a selection of the most relevant descriptors to the experimental endpoint. researchgate.netnih.gov The goal is to create a model that is both statistically robust and mechanistically interpretable.

Model Validation: The predictive power of the QSAR model is rigorously tested through internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation using a set of chemicals not included in the original training set. nih.govnih.gov

For aromatic amines, QSAR models have been developed to predict various endpoints, including mutagenicity and carcinogenicity. nih.gov Models predicting reaction rates with hydroxyl radicals or ozone often find that electronic descriptors, such as orbital energies and Fukui indices, are critical, as these reactions are governed by electron transfer processes. rsc.orgnih.gov Such models, once validated, can provide valuable estimates of environmental persistence for new or untested chemicals, guiding further experimental research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(Diethylamino)phenyl]-2-propanol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include temperature (60–80°C for exothermic reactions), pH control (neutral to mildly basic conditions to stabilize the diethylamino group), and solvent selection (polar aprotic solvents like DMF or acetone). Reaction time should be monitored via TLC or HPLC to avoid over-functionalization. For optimization, fractional factorial design can identify critical variables (e.g., molar ratios, catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the propanol backbone and diethylamino group (δ 1.1–1.3 ppm for CH3_3, δ 2.5–3.5 ppm for N-CH2_2).
  • LC-MS/MS : Provides molecular weight validation (expected m/z: ~237.2 [M+H]+^+) and fragmentation patterns to verify substituents.
  • FT-IR : Identifies hydroxyl (3200–3600 cm1^{-1}) and aromatic C-N stretches (1250–1350 cm1^{-1}). Cross-referencing with computational spectra (e.g., NIST databases) enhances accuracy .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound is highly soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to its aromatic and diethylamino groups. For biological assays, dissolve in DMSO (<1% v/v) to avoid cytotoxicity. Solubility can be improved via salt formation (e.g., HCl salt) or co-solvents (PEG-400) .

Advanced Research Questions

Q. How does the diethylamino group in this compound influence its electronic properties and reactivity in substitution reactions?

  • Methodological Answer : The diethylamino group is a strong electron donor via resonance, activating the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation). Density Functional Theory (DFT) calculations show increased electron density at the para position, directing reactivity. Kinetic studies under varying pH (2–10) reveal protonation of the amino group alters reactivity, favoring SN1 mechanisms in acidic conditions .

Q. What strategies can resolve discrepancies in biological activity data observed across studies involving this compound?

  • Methodological Answer :

  • Orthogonal Validation : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm activity.
  • Metabolomics Profiling : LC-MS/MS-based untargeted metabolomics (as in ) can identify off-target interactions or metabolite interference.
  • Batch Analysis : Compare synthetic batches via HPLC to rule out impurity effects (e.g., detect byproducts like 1-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanol) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate lipophilicity. Molecular dynamics simulations assess blood-brain barrier permeability.
  • Docking Studies : Target-specific docking (e.g., GPCRs) identifies potential binding modes. Validate with SPR (surface plasmon resonance) for affinity measurements .

Q. What analytical methods are recommended for detecting and quantifying synthetic impurities in this compound?

  • Methodological Answer :

  • HPLC-UV/HRMS : Use C18 columns (acetonitrile/water + 0.1% formic acid) for impurity separation. HRMS identifies impurities (e.g., MM0650.10, a common byproduct).
  • NMR Spiking : Add authentic impurity standards to confirm retention times and spectral matches .

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